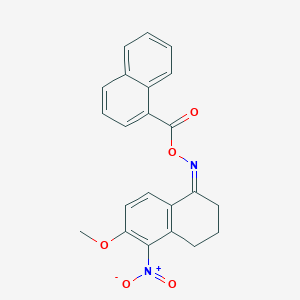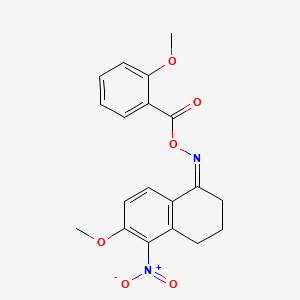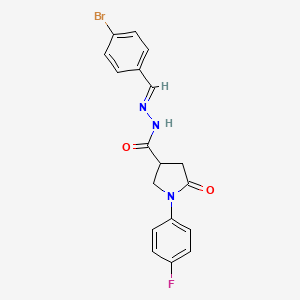![molecular formula C18H20ClNO3 B3910477 {1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-2-yl}methanol](/img/structure/B3910477.png)
{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-2-yl}methanol
Descripción general
Descripción
The compound “{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-2-yl}methanol” is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . It also has a 2-chlorophenyl group, a methyl group, and a furoyl group attached to the piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a rigid, cyclic structure, while the various substituents (2-chlorophenyl, 2-methyl, and 3-furoyl groups) would add complexity to the molecule’s shape and electronic distribution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The 2-chlorophenyl group could participate in electrophilic aromatic substitution reactions, and the furoyl group might undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potentially basic nitrogen atom in the piperidine ring could impact the compound’s solubility, acidity/basicity, and intermolecular interactions .Direcciones Futuras
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent. Additionally, studying the chemical reactivity of this compound could provide valuable insights for synthetic chemistry .
Propiedades
IUPAC Name |
[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12-15(18(22)20-9-5-4-6-13(20)11-21)10-17(23-12)14-7-2-3-8-16(14)19/h2-3,7-8,10,13,21H,4-6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCYWHLNCVDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)N3CCCCC3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[5-(2-Chlorophenyl)-2-methyl-3-furoyl]piperidin-2-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride](/img/structure/B3910396.png)

![4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide](/img/structure/B3910407.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910414.png)

![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3910428.png)

![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)

![N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910469.png)

![N-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3910495.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(4-bromobenzoyl)oxime]](/img/structure/B3910500.png)